molecular formula C9H7NO4 B1309116 Methyl 5-(2-furyl)isoxazole-3-carboxylate CAS No. 33545-41-4

Methyl 5-(2-furyl)isoxazole-3-carboxylate

Cat. No.: B1309116
CAS No.: 33545-41-4
M. Wt: 193.16 g/mol
InChI Key: VTEZSUGFQUZAQW-UHFFFAOYSA-N
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Description

Methyl 5-(2-furyl)isoxazole-3-carboxylate is a heterocyclic compound that features an isoxazole ring fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-furyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is catalyzed by metals such as copper (I) or ruthenium (II). recent advancements have focused on metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of eco-friendly and cost-effective catalysts is also a focus in industrial settings to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-furyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of substituted isoxazole derivatives.

Scientific Research Applications

Methyl 5-(2-furyl)isoxazole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-(2-furyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

  • Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
  • Methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate
  • Methyl 5-(2-thienyl)isoxazole-3-carboxylate

Uniqueness

Methyl 5-(2-furyl)isoxazole-3-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-12-9(11)6-5-8(14-10-6)7-3-2-4-13-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEZSUGFQUZAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80410522
Record name methyl 5-(2-furyl)isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80410522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33545-41-4
Record name methyl 5-(2-furyl)isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80410522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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